molecular formula C7H6N2O2S2 B1195122 4-Isothiocyanatobenzenesulfonamide CAS No. 51908-29-3

4-Isothiocyanatobenzenesulfonamide

Cat. No. B1195122
CAS RN: 51908-29-3
M. Wt: 214.3 g/mol
InChI Key: IMDUFDNFSJWYQT-UHFFFAOYSA-N
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Description

Introduction 4-Isothiocyanatobenzenesulfonamide is a chemical compound with potential applications in various fields of chemistry and biology. While specific studies on 4-Isothiocyanatobenzenesulfonamide are limited, research on similar benzenesulfonamide derivatives provides insights into its properties and applications.

Synthesis Analysis

  • Chern, Wu, and Liu (1990) reported the synthesis of related benzenesulfonamides, such as 2-(2′-chloroethylthioureido)- and 2-(3′-chloropropylthioureido)benzenesulfonamides. These compounds were synthesized from 2-aminobenzenesulfonamide with chloroalkyl isothiocyanates (Chern, Wu, & Liu, 1990).

Molecular Structure Analysis

  • Stenfors and Ngassa (2020) described the crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, providing insights into the molecular structure of benzenesulfonamide derivatives (Stenfors & Ngassa, 2020).

Chemical Reactions and Properties

  • Fukuyama, Jow, and Cheung (1995) explored the reactivity of 4-Nitrobenzenesulfonamides, which could be relevant to understanding the chemical reactions and properties of 4-Isothiocyanatobenzenesulfonamide (Fukuyama, Jow, & Cheung, 1995).

Physical Properties Analysis

  • The research by Schmidt et al. (2017) on 4-Cyanobenzenesulfonamides provides insights into the physical properties, like solubility and stability, of similar compounds (Schmidt, Stokes, Davies, & Roberts, 2017).

Chemical Properties Analysis

  • Ceylan et al. (2015) conducted a detailed investigation of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, including studies on its spectroscopic properties and molecular interactions, which might be analogous to those of 4-Isothiocyanatobenzenesulfonamide (Ceylan et al., 2015).

Scientific Research Applications

  • Hemoglobin Research : 4-Isothiocyanatobenzoic acid, a related compound, has been used to study its effect on oxygen-linked chloride binding sites in human hemoglobin. It was found that reaction with this compound decreased oxygen affinity and influenced the alkaline Bohr effect, demonstrating the importance of negatively charged moieties in these processes (Currell, Nguyen, Ng, & Hom, 1982).

  • Intraocular Pressure Regulation : Sulfonamides derived from 4-Isothiocyanatobenzenesulfonamide have been developed as potential agents for lowering intraocular pressure (IOP) in glaucoma treatments. These compounds, particularly derivatives of beta-phenylserine and alpha-phenylglycine, showed strong affinities toward carbonic anhydrase isozymes and effectively lowered IOP in animal models (Casini, Scozzafava, Mincione, Menabuoni, Ilies, & Supuran, 2000).

  • Antimycobacterial Agents : Derivatives of 4-Isothiocyanatobenzenesulfonamide have been explored for their potential as antimycobacterial agents. For instance, N-Benzyl-2,4-dinitrobenzenesulfonamide, prepared from 4-Isothiocyanatobenzenesulfonamide, demonstrated high potency against Mycobacterium tuberculosis, suggesting its potential use in treating tuberculosis (Malwal, Sriram, Yogeeswari, Konkimalla, & Chakrapani, 2012).

  • Antituberculosis Activity : Thiourea derivatives bearing benzenesulfonamide moiety, synthesized using 4-Isothiocyanatobenzenesulfonamide, showed significant antituberculosis activity. These compounds, particularly those incorporating benzo[1,3]dioxol and morpholinyl-phenyl moieties, exhibited high activity against Mycobacterium tuberculosis (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).

  • Cancer Research : Novel dibenzenesulfonamides, synthesized using derivatives of 4-Isothiocyanatobenzenesulfonamide, have shown potential as anticancer agents. These compounds demonstrated the ability to induce apoptosis and autophagy in cancer cells and exhibited inhibitory effects on carbonic anhydrase isoenzymes associated with cancer (Gul, Yamali, Bulbuller, Kırmızıbayrak, Gul, Angeli, Bua, & Supuran, 2018).

properties

IUPAC Name

4-isothiocyanatobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S2/c8-13(10,11)7-3-1-6(2-4-7)9-5-12/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDUFDNFSJWYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199871
Record name 4-Isothiocyanatobenzenesulfonamide
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Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isothiocyanatobenzenesulfonamide

CAS RN

51908-29-3
Record name 4-Isothiocyanatobenzenesulfonamide
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Record name 4-Isothiocyanatobenzenesulfonamide
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Record name 4-Isothiocyanatobenzenesulfonamide
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Record name 4-Isothiocyanatobenzenesulfonamide
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Record name 4-ISOTHIOCYANATOBENZENESULFONAMIDE
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Synthesis routes and methods

Procedure details

4-amino-benzenesulfonamide Compound 2a (40 g, 240 mmol) in water (400 mL) in the presence of concentrated hydrochloric acid (100 mL) was reacted with thiophosgene (26.8 g, 240 mmol) at r.t. for 30 mins to provide 4-isothiocyanato-benzenesulfonamide Compound 2b (85% yield) (procedure described in McKee R L and Bost R W, J. Am. Chem. Soc., 1946, 68, 2506-7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2a
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
MM Ghorab, MS Alsaid, MS Al-Dosary… - Chemistry Central …, 2016 - Springer
… series of thioureidobenzenesulfonamides incorporating miscellaneous biologically active moieties 3–17 were designed and synthesized utilizing 4-isothiocyanatobenzenesulfonamide …
Number of citations: 27 link.springer.com
DL Currell, M Gattoni, E Chiancone - Biochimica et Biophysica Acta (BBA) …, 1986 - Elsevier
… of oxyhemoglobin modified with 4-isothiocyanatobenzenesulfonic acid, in which all the oxygen-linked chloride binding sites are blocked, or with 4-isothiocyanatobenzenesulfonamide, …
Number of citations: 6 www.sciencedirect.com
MM Ghorab, MSA El-Gaby… - Chemistry …, 2017 - bmcchem.biomedcentral.com
… , 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides 3a–t was synthesized by the addition of N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide …
Number of citations: 19 bmcchem.biomedcentral.com
MM Ghorab, MS Alsaid, MSA El-Gaby… - European Journal of …, 2016 - Elsevier
… The intermediate, N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide 2 used for the preparation of the target compounds have been synthesized via …
Number of citations: 72 www.sciencedirect.com
R Kumar, A Kumar, S Ram, A Angeli… - Archiv der …, 2022 - Wiley Online Library
… Interestingly, this paper also reports a novel methodology for the synthesis of amino-1,2,4-thiadiazoles 10 using 3-amino isoxazoles and 4-isothiocyanatobenzenesulfonamide as …
Number of citations: 14 onlinelibrary.wiley.com
A Casini, A Scozzafava, F Mincione… - Journal of medicinal …, 2000 - ACS Publications
… 4-isothiocyanatobenzenesulfonamide A; A14 is the thiourea obtained by reaction of glycine 14 with 4-isothiocyanatobenzenesulfonamide A… 4-isothiocyanatobenzenesulfonamide A; etc. …
Number of citations: 162 pubs.acs.org
DL Currell, DM Nguyen, S Ng, M Hom - Biochemical and Biophysical …, 1982 - Elsevier
… of oxyhemoglobin with 4-isothiocyanatobenzenesulfonamide … 4-isothiocyanatobenzenesulfonamide; 4-ICBS, 4-… and 4-isothiocyanatobenzenesulfonamide …
Number of citations: 12 www.sciencedirect.com
A Sahin, S Isık, O Arslan, CT Supuran… - Journal of enzyme …, 2015 - Taylor & Francis
… That is why we synthesized Eupergit C 250 L ethylenediamine-4-isothiocyanatobenzenesulfonamide affinity gel by modification of washing and elution conditions for purifying the CAs (…
Number of citations: 19 www.tandfonline.com
ABAAM El‐Adasy, AA Khames… - Journal of …, 2013 - Wiley Online Library
… Treatment of 1 with 4-isothiocyanatobenzenesulfonamide in refluxing pyridine afforded the pyrido[2,3-d]pyrimidine structure 26. The formation of compound 26 was assumed to proceed …
Number of citations: 17 onlinelibrary.wiley.com
MM Ghorab, MS Alsaid, MS Al-Dosari - Lat. Am. J. Pharm, 2016 - latamjpharm.org
… thiourea moieties (3-11, 18, 19) and quinazoline derivatives carrying a sulfonamide moieties (12-17) were designed and synthesized utilizing of 4-isothiocyanatobenzenesulfonamide 2 …
Number of citations: 4 www.latamjpharm.org

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